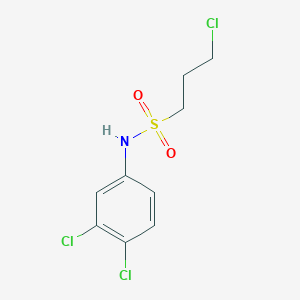

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide

Descripción general

Descripción

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

Substitution Reactions: Formation of substituted sulfonamides.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-N-(3,4-dichlorophenyl)benzamide

- 3-chloro-N-(3,4-dichlorophenyl)propanamide

Uniqueness

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in antibacterial activity. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity and overall biological activity.

Inhibition of Enzymes : The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific bacterial enzymes. This inhibition disrupts bacterial metabolism and growth, leading to its antimicrobial properties .

Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Antibacterial Properties

Numerous studies have documented the antibacterial efficacy of sulfonamides. The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

| Bacillus subtilis | 5 |

| Salmonella typhimurium | 10 |

These results indicate that the compound possesses promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, research has indicated potential anti-inflammatory effects. Studies suggest that sulfonamides can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamides reveal that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity. The positioning and nature of substituents on the phenyl ring significantly influence the compound's lipophilicity and biological efficacy. For instance:

- Electron-Withdrawing Groups : Chlorine substituents have been shown to increase the potency against specific bacterial strains compared to unsubstituted or electron-donating groups.

- Hydrophobic Interactions : The hydrophobic nature of the compound facilitates better membrane penetration in bacterial cells, enhancing its antimicrobial effectiveness .

Case Studies

A notable case study highlighted in recent literature involved testing various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Staphylococcus aureus. The study found that modifications in the sulfonamide structure led to improved activity profiles, suggesting a pathway for developing more effective antibacterial agents .

Propiedades

IUPAC Name |

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCKAMPTSFMYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219053 | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-56-8 | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.